N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core linked to a 3-methoxyphenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISTFKYVAIKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanism of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with the following characteristics:
- Molecular Formula : C_{13}H_{16}N_{2}O_{3}
- Molecular Weight : Approximately 276.34 g/mol
- Functional Groups : Methoxyphenyl group, piperazine moiety, and acetamide functional group.
The presence of these functional groups is crucial for its interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, influencing multiple biological pathways. Its mechanism of action includes:
- Receptor Binding : The compound exhibits binding affinity to several receptors, which may modulate neurotransmitter systems involved in neurological conditions.
- Enzyme Interaction : It has been shown to influence the activity of specific enzymes, potentially affecting metabolic pathways related to disease processes.
Pharmacological Effects
This compound has demonstrated a range of biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : In vitro studies have shown that it possesses antibacterial properties against various pathogens, including strains resistant to conventional antibiotics.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | C_{14}H_{20}N_{2}O_{3} | Different methoxy position |
| N-(3-acetamido-4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | C_{15}H_{22}N_{4}O_{4} | Additional acetamido group |
| 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide | C_{19}H_{25}N_{3}O_{4} | Incorporates a pyridinyloxy group |
This comparison highlights the unique structural components of this compound and their implications for biological activity.
Neuroprotective Studies
A study published in a pharmacological journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Antimicrobial Activity Research
In another study focusing on antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL for E. coli, demonstrating its efficacy against common bacterial pathogens.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Notes:
- The chloroacetyl derivative () introduces a reactive electrophilic group, which may influence binding kinetics or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
